N-((5-Aminopyridin-2-YL)methyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-aminopyridin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXIRSGVUOXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N 5 Aminopyridin 2 Yl Methyl Acetamide
Conventional Synthetic Approaches to N-((5-Aminopyridin-2-YL)methyl)acetamide
Conventional methods for the synthesis of this compound primarily revolve around the formation of the central amide bond and the functionalization of the aminopyridine core.
Amide Bond Formation Strategies
The most direct and common strategy for the synthesis of this compound involves the acylation of the corresponding amine precursor, (5-aminopyridin-2-yl)methanamine. This reaction is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride.
A typical reaction would involve dissolving (5-aminopyridin-2-yl)methanamine in a suitable solvent, followed by the addition of the acetylating agent, often in the presence of a base to neutralize the acid byproduct.
Table 1: Comparison of Acetylating Agents for Amide Bond Formation
| Acetylating Agent | Solvent | Base | Typical Yield (%) |
| Acetic Anhydride | Dichloromethane | Triethylamine | 85-95 |
| Acetyl Chloride | Tetrahydrofuran | Pyridine (B92270) | 80-90 |
| Acetic Acid | N/A (with coupling agent) | N,N-Diisopropylethylamine | 75-85 |
The choice of acetylating agent and base can significantly impact the reaction's efficiency and the purity of the final product. Acetic anhydride is often preferred due to its lower cost and the formation of acetic acid as a byproduct, which is easier to remove than the hydrochloric acid generated from acetyl chloride.
Aminopyridine Functionalization Routes
An alternative approach involves the functionalization of a pre-existing aminopyridine molecule. One plausible route begins with 2-methyl-5-nitropyridine. The methyl group can be functionalized, for instance, through free-radical bromination to yield 2-(bromomethyl)-5-nitropyridine. Subsequent nucleophilic substitution with an amine source, followed by reduction of the nitro group, would lead to the desired amine precursor for the final acylation step.
Novel Synthetic Pathways to this compound
Recent advancements in organic synthesis have led to the development of novel pathways that offer improvements in terms of efficiency, selectivity, and environmental impact.
Catalytic Synthesis Methods
Catalytic methods for amide bond formation are gaining prominence as they often proceed under milder conditions and with higher atom economy. For the synthesis of this compound, transition metal catalysts, such as those based on palladium or copper, can be employed to facilitate the coupling of (5-aminopyridin-2-yl)methanamine with a suitable acetyl source.
Photoredox catalysis represents another innovative approach. In this method, visible light is used to generate highly reactive intermediates that can drive the amidation reaction under very mild conditions. This technique has the potential to offer high yields and functional group tolerance. nih.gov
Green Chemistry Approaches to Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. This includes the use of greener solvents, such as water or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), and the development of solvent-free reaction conditions. iith.ac.inresearchgate.net
Enzymatic synthesis is a particularly promising green chemistry approach. Lipases, for instance, can catalyze the formation of amide bonds with high selectivity and under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. nih.govijfmr.com The use of immobilized enzymes further allows for easy separation and recycling of the catalyst, enhancing the sustainability of the process. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and any catalysts or bases.
A design of experiments (DoE) approach can be systematically employed to explore the effects of these parameters and their interactions. For the conventional acylation reaction, a typical optimization study might explore the impact of different bases and solvents on the reaction yield.
Table 2: Optimization of Acylation Reaction Conditions
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane | 25 | 2 | 92 |
| 2 | Pyridine (1.2) | Dichloromethane | 25 | 2 | 88 |
| 3 | N,N-Diisopropylethylamine (1.2) | Dichloromethane | 25 | 2 | 90 |
| 4 | Triethylamine (1.2) | Tetrahydrofuran | 25 | 2 | 85 |
| 5 | Triethylamine (1.2) | Dichloromethane | 0 | 4 | 89 |
| 6 | Triethylamine (1.5) | Dichloromethane | 25 | 2 | 95 |
The data from such studies can be used to identify the optimal conditions for the synthesis. For example, the results in Table 2 suggest that using a slight excess of triethylamine in dichloromethane at room temperature provides the highest yield for this particular transformation. Further optimization of catalyst loading and reaction time would be necessary for novel catalytic methods to ensure both high efficiency and cost-effectiveness.
Scale-Up Considerations for Laboratory to Pilot Production
The transition of a synthetic route for this compound from the laboratory bench to a pilot plant introduces a new set of challenges that extend beyond mere proportional increases in reagent quantities. A successful scale-up requires a thorough understanding of the chemical process, including reaction kinetics, thermodynamics, and potential safety hazards. This section will detail the critical considerations for scaling up a plausible synthetic route, focusing on ensuring process safety, maintaining product quality, and achieving economic viability.
A hypothetical, yet chemically sound, multi-step laboratory synthesis is outlined below to provide a framework for discussing the scale-up challenges.
Hypothetical Laboratory Synthesis Route:
Nitration of 2-chloro-5-methylpyridine: 2-chloro-5-methylpyridine is nitrated to form 2-chloro-5-methyl-4-nitropyridine.
Cyanation: The methyl group is converted to a cyanomethyl group to yield 2-chloro-5-(cyanomethyl)pyridine.
Reduction of the Nitrile and Nitro Groups: Both the nitrile and nitro groups are reduced to form 2-(aminomethyl)-5-aminopyridine.
Selective Acetylation: The primary aliphatic amine is selectively acetylated in the presence of the aromatic amine to yield the final product, this compound.
Key Scale-Up Considerations for Each Step:
Step 1: Nitration of 2-chloro-5-methylpyridine
Heat Transfer and Thermal Safety: Nitration reactions are notoriously exothermic. thesafetymaster.comicheme.org In a large-scale reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. mt.com Inadequate heat removal can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous increase in temperature and pressure. thesafetymaster.com A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is crucial to determine the heat of reaction and the onset temperature for any decomposition. stonehousesafety.comprimeprocesssafety.com The pilot plant reactor must have a robust cooling system and potentially an emergency quenching system. thesafetymaster.com
Reagent Addition and Mixing: The controlled addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is critical to manage the exotherm. At the pilot scale, this requires precise dosing pumps and efficient agitation to ensure rapid dispersion of the reagents and uniform temperature throughout the reactor. Poor mixing can lead to localized "hot spots" and an increased risk of side reactions or runaway.
Step 2: Cyanation
Toxicity and Handling of Cyanide: The use of cyanide reagents (e.g., sodium cyanide) on a large scale necessitates stringent safety protocols. The pilot plant must be equipped with appropriate containment facilities, personal protective equipment (PPE) for operators, and a dedicated cyanide waste treatment system.
Solvent Selection and Work-up: The choice of solvent becomes more critical at a larger scale, impacting reaction kinetics, product solubility, and ease of work-up. researchgate.netresearchgate.net The work-up procedure, which may involve quenching and extraction on a lab scale, needs to be adapted for pilot-scale equipment, considering factors like phase separation times and the handling of larger volumes of aqueous waste.
Step 3: Catalytic Hydrogenation
Catalyst Handling and Safety: The use of catalysts like Palladium on carbon (Pd/C) for hydrogenation presents a fire hazard, as they can be pyrophoric, especially after use when they may be saturated with hydrogen. wisc.eduhelgroup.com Procedures for safe catalyst loading, filtration, and handling under an inert atmosphere (e.g., nitrogen or argon) are essential. The filtration of the catalyst at the end of the reaction requires specialized equipment to prevent exposure to air.
Hydrogen Gas Management: The use of hydrogen gas under pressure on a pilot scale requires a dedicated, well-ventilated hydrogenation bunker with appropriate safety interlocks and monitoring for leaks. The reaction is typically highly exothermic, and the rate of hydrogen uptake must be carefully controlled to manage the heat evolution. neulandlabs.commt.com
Mass Transfer Limitations: In a gas-liquid reaction like hydrogenation, the rate can be limited by the mass transfer of hydrogen from the gas phase to the catalyst surface. nih.govchemrxiv.orgyoutube.com In a large reactor, achieving efficient gas dispersion and mixing is more challenging. The design of the agitator and the gas sparging system are critical to ensure that the reaction is not starved of hydrogen, which could lead to the accumulation of partially reduced, potentially hazardous intermediates.
Step 4: Selective Acetylation
Control of Selectivity: Achieving selective acetylation of the more nucleophilic aliphatic amine over the aromatic amine can be challenging. On a larger scale, factors such as the rate of addition of the acetylating agent (e.g., acetic anhydride) and temperature control become even more critical to minimize the formation of the di-acetylated impurity.
Product Isolation and Purification: The final product isolation, likely through crystallization, needs to be optimized for the pilot scale. mt.com This includes selecting an appropriate crystallization solvent or solvent system, developing a controlled cooling profile to obtain the desired crystal size and morphology for good filtration and drying characteristics, and choosing the right type of filter and dryer. chemspx.commdpi.com
Interactive Data Table: Comparison of Laboratory vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Considerations) |
| Batch Size | 1-100 g | 10-100 kg |
| Reactor Volume | 50 mL - 2 L Round Bottom Flask | 50 - 500 L Jacketed Glass or Stainless Steel Reactor |
| Heating/Cooling | Heating mantle, oil bath, ice bath | Circulating thermal fluid in reactor jacket |
| Agitation | Magnetic stir bar | Impeller (e.g., anchor, turbine) with variable speed control |
| Reagent Addition | Pipette, dropping funnel | Metering pumps |
| Pressure | Atmospheric | Atmospheric to several bar (for hydrogenation) |
| Filtration | Buchner funnel | Nutsche filter, centrifuge |
| Drying | Vacuum oven | Vacuum dryer, tray dryer |
Interactive Data Table: Process Optimization Strategy for Scale-Up
| Process Step | Key Parameter to Optimize | Laboratory Method | Pilot Scale Implementation |
| Nitration | Rate of nitrating agent addition | Slow dropwise addition with temperature monitoring | Controlled addition via pump with automated temperature feedback |
| Cyanation | Quenching procedure | Pouring reaction mixture onto ice | Controlled addition of quenching agent into the reactor |
| Hydrogenation | Agitator speed and hydrogen pressure | Vigorous stirring, balloon pressure | Optimized agitator design and automated pressure control |
| Acetylation | Temperature control during acetylation | Ice bath cooling | Precise temperature control via reactor jacket |
| Crystallization | Cooling rate | Slow cooling in a refrigerator | Programmed cooling profile for the reactor jacket |
Process Analytical Technology (PAT) in Scale-Up
To ensure consistency and safety during pilot production, the implementation of Process Analytical Technology (PAT) is highly beneficial. mt.commt.comacs.orgamericanpharmaceuticalreview.com In-situ monitoring techniques can provide real-time data on critical process parameters.
FTIR/Raman Spectroscopy: Can be used to monitor the concentration of reactants, intermediates, and products in real-time, ensuring the reaction goes to completion and identifying the formation of any significant by-products.
Temperature and Pressure Probes: Essential for monitoring and controlling exothermic reactions and hydrogenations.
Hydrogen Uptake Monitor: Crucial for tracking the progress of the hydrogenation and ensuring it proceeds at a safe and controlled rate.
By carefully considering these factors and implementing a robust process development and control strategy, the synthesis of this compound can be successfully transitioned from the laboratory to pilot production, paving the way for efficient and safe manufacturing.
Advanced Structural Elucidation and Spectroscopic Characterization
Detailed Spectroscopic Fingerprinting
Spectroscopic methods provide a detailed "fingerprint" of a molecule, revealing information about its connectivity, functional groups, and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. For N-((5-Aminopyridin-2-YL)methyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
Studies on similar N-substituted acetamides have shown that the presence of the amide bond can lead to the existence of rotational isomers (rotamers) in solution due to the partial double bond character of the C-N bond. This restricted rotation can often be observed on the NMR timescale, leading to the appearance of distinct sets of signals for the different conformers. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to establish through-space proximities of protons, providing crucial insights into the preferred conformation of the molecule in solution.
Hypothetical ¹H NMR data based on related structures might show distinct signals for the methyl protons of the acetamide (B32628) group and the methylene (B1212753) bridge protons, with their chemical shifts being sensitive to the rotational conformation around the amide bond.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are highly specific and allow for the identification of characteristic functional groups.
For this compound, the key vibrational modes would include:
N-H stretching vibrations from the primary amino group on the pyridine (B92270) ring and the secondary amide N-H.
C=O stretching vibration (Amide I band), which is a strong and characteristic absorption in the IR spectrum.
N-H bending vibration (Amide II band).
C-N stretching vibrations of the amide and the pyridine ring.
Aromatic C-H and C=C stretching and bending vibrations of the pyridine ring.
Based on data for similar aminopyridines and acetamides, the Amide I band would be expected in the region of 1630-1680 cm⁻¹, while the N-H stretching vibrations would appear above 3000 cm⁻¹.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3250 - 3400 |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |
| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |
High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of accuracy, it is possible to determine the molecular formula. For this compound (C₈H₁₁N₃O), HRMS would be used to verify its exact mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the connectivity of the atoms.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state. This technique would provide definitive proof of the molecular structure and shed light on intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Although a crystal structure for this compound is not publicly available, analysis of a closely related compound, N-(5-Bromopyridin-2-yl)acetamide, reveals key structural features that might be anticipated. researchgate.net In the bromo-derivative, the acetamide group is nearly coplanar with the pyridine ring, and molecules are linked in the crystal lattice by intermolecular N-H···O hydrogen bonds between the amide groups. researchgate.net
The first step in a crystallographic study is the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group. This information defines the basic repeating unit of the crystal and its symmetry properties.
A successful crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data provides the ultimate confirmation of the molecular connectivity and its three-dimensional shape.
| Parameter | Description |
| Unit Cell | The basic building block of the crystal lattice. |
| Space Group | Describes the symmetry operations within the crystal. |
| Bond Lengths | The distances between the centers of bonded atoms. |
| Bond Angles | The angles formed between three connected atoms. |
| Dihedral Angles | The angles between planes defined by sets of four atoms. |
Supramolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal lattice of compounds structurally similar to this compound is stabilized by a network of intermolecular hydrogen bonds. In the case of the closely related N-(5-Bromopyridin-2-yl)acetamide, the crystal structure reveals that molecules are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions create a bifurcated R21(5) ring motif. This specific arrangement of hydrogen bonds further organizes the molecules into supramolecular chains extending along the researchgate.net crystallographic direction. nih.gov
The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide contains two independent molecules. nih.govresearchgate.net The dihedral angles between the pyridine ring and the acetamide group in these two molecules are 7.27 (11)° and 8.46 (11)°, respectively. nih.govresearchgate.net This slight conformational variance between the molecules within the asymmetric unit highlights the flexibility of the bond connecting the pyridine and acetamide moieties.
It is highly probable that the amino group (–NH2) and the acetamide group in this compound would also be key participants in a robust hydrogen bonding network, similar to what is observed in its bromo-substituted counterpart. The amide protons are particularly sensitive to their electronic environment and participation in hydrogen bonding, which can be observed through techniques like NMR spectroscopy. The formation of hydrogen bonds typically leads to a downfield shift of the amide proton signal.
| Interaction Type | Description | Significance in Crystal Packing |
| N—H⋯O Hydrogen Bond | An intermolecular interaction between the amide hydrogen and an oxygen atom of a neighboring molecule. | Key interaction leading to the formation of molecular chains and stabilizing the crystal lattice. |
| C—H⋯O Hydrogen Bond | A weaker intermolecular interaction involving a carbon-bound hydrogen and an oxygen atom. | Contributes to the formation of bifurcated ring motifs and the overall stability of the supramolecular assembly. |
Chemical Reactivity and Mechanistic Investigations of N 5 Aminopyridin 2 Yl Methyl Acetamide
Reactivity of the Pyridine (B92270) Nitrogen Atom
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is generally considered to be electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. The nitrogen atom deactivates the ring towards electrophiles by inductively withdrawing electron density. However, the strongly activating primary amino group at the 5-position, through its +M (mesomeric) effect, will direct incoming electrophiles to the ortho and para positions. In this case, the positions ortho (4 and 6) and para (not available) to the amino group will be activated. The acetamidomethyl group at the 2-position is weakly activating. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions of the pyridine ring.
Anticipated Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | N-((5-Amino-4-nitro- and -6-nitropyridin-2-yl)methyl)acetamide |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | N-((5-Amino-4-bromo- and -6-bromopyridin-2-yl)methyl)acetamide |
| Sulfonation | SO₃/H₂SO₄ | 4- and 6-sulfonic acid derivatives |
| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | Generally not successful on pyridine rings due to coordination of the Lewis acid with the ring nitrogen. |
Nucleophilic Attack at the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the amino and acetamidomethyl groups will further influence the regioselectivity of such reactions. While the amino group is activating for electrophilic substitution, it is deactivating for nucleophilic substitution. Conversely, the acetamidomethyl group is likely to have a minor electronic effect on the ring's susceptibility to nucleophilic attack.
Direct nucleophilic substitution of hydrogen on the pyridine ring is rare and typically requires harsh conditions, such as in the Chichibabin reaction (amination with sodium amide). Given the presence of a primary amino group, intramolecular reactions or reactions at other sites might be more favorable under such basic conditions. Nucleophilic aromatic substitution (SNAAr) would be more likely if a good leaving group were present on the ring.
Reactivity of the Amide Moiety
The amide functional group in N-((5-Aminopyridin-2-YL)methyl)acetamide is a critical site for chemical transformations, most notably hydrolysis. The reactivity of the amide is characterized by the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character and makes the carbonyl carbon less electrophilic than that of a ketone or aldehyde.
Hydrolysis Kinetics and Mechanisms
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by acid or base.
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of acetic acid and (5-aminopyridin-2-yl)methanamine.
Base-Catalyzed Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The departure of the amide anion, a poor leaving group, is typically the rate-determining step and is often facilitated by protonation from the solvent. The final products are sodium acetate and (5-aminopyridin-2-yl)methanamine.
Reactions Involving the Amide Nitrogen and Carbonyl Group
Beyond hydrolysis, the amide moiety can undergo other reactions:
Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield N-ethyl-(5-aminopyridin-2-yl)methanamine.
Dehydration: While primary amides can be dehydrated to nitriles, this is not applicable to this secondary amide.
N-Alkylation/N-Acylation: The amide nitrogen is generally not very nucleophilic. However, under strongly basic conditions to deprotonate the nitrogen, it can undergo alkylation or acylation.
Reactivity of the Primary Amine Group
The primary aromatic amine group at the 5-position of the pyridine ring is a versatile functional group that can undergo a variety of reactions. Its nucleophilicity is influenced by the electron-withdrawing nature of the pyridine ring, making it a weaker base than aniline.
Characteristic Reactions of the Primary Amine Group:
| Reaction | Reagents | Expected Product |
| Acylation | Acyl chloride or anhydride | N-(2-((acetamidomethyl)pyridin-5-yl))acetamide |
| Alkylation | Alkyl halide | Mono- and di-alkylated products at the 5-amino position |
| Diazotization | NaNO₂/HCl (cold) | A diazonium salt, which can be unstable but can be used in subsequent Sandmeyer or coupling reactions. |
| Schiff Base Formation | Aldehyde or ketone | An imine derivative at the 5-position. |
Alkylation and Acylation Reactions
Alkylation and acylation reactions of aminopyridines are well-documented, and the regioselectivity of these reactions is highly dependent on the position of the amino group and the reaction conditions. In the case of this compound, there are three potential sites for alkylation and acylation: the pyridine ring nitrogen, the 5-amino group, and the nitrogen of the acetamido group.
Alkylation of aminopyridines typically occurs preferentially on the more basic ring nitrogen to form pyridinium (B92312) salts. However, the nucleophilicity of the exocyclic amino group also makes it a viable site for alkylation, especially in 2- and 4-aminopyridines where resonance stabilization of the resulting cation is possible. For this compound, alkylation is expected to be competitive between the pyridine nitrogen and the 5-amino group. The acetamidomethyl group at the 2-position is likely to exert a steric hindrance effect on the adjacent ring nitrogen, potentially favoring alkylation at the 5-amino group.
Acylation of aminopyridines, in contrast to alkylation, generally occurs at the exocyclic amino group to form acetylaminopyridines. This preference is attributed to the fact that acylation at the ring nitrogen, while possible, often leads to a less stable N-acylpyridinium intermediate that can subsequently transfer the acyl group to the exocyclic amine. For this compound, acylation is expected to occur predominantly at the 5-amino group. The acetamido group is significantly less nucleophilic than the primary amino group and is therefore unlikely to undergo further acylation under standard conditions.
The table below summarizes the expected outcomes of alkylation and acylation reactions on a model compound, 5-aminopyridine, which serves as a structural analogue for the target molecule.
| Reaction | Reagent | Expected Major Product |
| Alkylation | Methyl Iodide | 1-Methyl-5-aminopyridinium iodide |
| Acylation | Acetic Anhydride | N-(pyridin-5-yl)acetamide |
Condensation Reactions (e.g., Schiff Base Formation)
The primary amino group at the C5 position of this compound is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of organic synthesis and is widely used for the formation of carbon-nitrogen double bonds.
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine. The rate of this reaction is influenced by the steric and electronic properties of both the aminopyridine and the carbonyl compound. Electron-withdrawing groups on the carbonyl compound will increase its electrophilicity and accelerate the reaction, while bulky groups on either reactant will decrease the reaction rate due to steric hindrance.
Below is a table illustrating the expected products from the condensation reaction of 5-amino-2-methylpyridine, a close structural analog, with various carbonyl compounds.
| Carbonyl Compound | Expected Schiff Base Product |
| Benzaldehyde | (E)-N-benzylidene-6-methylpyridin-3-amine |
| Acetone | N-(propan-2-ylidene)-6-methylpyridin-3-amine |
| Cyclohexanone | N-cyclohexylidene-6-methylpyridin-3-amine |
Kinetic and Thermodynamic Studies of Key Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current literature. However, studies on related aminopyridine systems provide a basis for understanding the factors that would govern the rates and equilibria of its reactions.
For alkylation reactions, the rate would be dependent on the nucleophilicity of the nitrogen centers and the concentration and nature of the alkylating agent. The reaction is generally under kinetic control, with the more nucleophilic nitrogen reacting faster.
For acylation reactions, the rate-determining step is typically the nucleophilic attack of the amine on the acylating agent. The thermodynamics of the reaction are generally favorable, leading to a high yield of the N-acylated product.
In condensation reactions leading to Schiff bases, the reaction is reversible, and the equilibrium position can be influenced by factors such as the removal of water. The rate of the reaction is often pH-dependent, with mild acid catalysis generally accelerating the dehydration step.
Proposed Reaction Mechanisms and Intermediates
The proposed mechanisms for the key reactions of this compound are based on well-established principles of organic chemistry.
Alkylation: The mechanism of N-alkylation involves a direct SN2 attack of the nitrogen nucleophile (either the pyridine nitrogen or the 5-amino group) on the alkylating agent. The transition state involves the partial formation of a new C-N bond and the partial breaking of the bond to the leaving group.
Acylation: The acylation of the 5-amino group proceeds through a nucleophilic acyl substitution mechanism. The amino group attacks the carbonyl carbon of the acylating agent to form a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to form the amide product.
Schiff Base Formation: The formation of a Schiff base from the 5-amino group and a carbonyl compound involves a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration of the carbinolamine to yield the imine.
Coordination Chemistry and Metal Complexation Studies
N-((5-Aminopyridin-2-YL)methyl)acetamide as a Ligand
The ligand this compound possesses a combination of hard and borderline donor atoms, according to Hard and Soft Acids and Bases (HSAB) theory, which allows for coordination with a variety of transition metals. The nitrogen atoms of the pyridine (B92270) ring and the amino group are key coordination sites, as is the oxygen atom of the acetamide (B32628) group.
Based on the structural arrangement of its donor atoms, this compound can exhibit several chelation modes and varying denticity. The most probable coordination is as a bidentate or tridentate ligand.
Bidentate N,N'-Chelation: The 2-(aminomethyl)pyridine moiety is well-known to act as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with a metal ion. tandfonline.comacs.org In this mode, the pyridine nitrogen and the nitrogen of the aminomethyl group would coordinate to the metal center. The 5-amino and acetamide groups would remain as pendant, non-coordinating functionalities, though they could participate in intermolecular interactions such as hydrogen bonding.
Tridentate N,N',O-Chelation: It is also plausible for the ligand to act in a tridentate fashion, involving the pyridine nitrogen, the aminomethyl nitrogen, and the carbonyl oxygen of the acetamide group. This would result in the formation of two chelate rings, a five-membered ring and a larger, less stable seven-membered ring. The participation of the acetamide oxygen is common in coordination chemistry, especially with harder metal ions. tandfonline.compsu.edu
Bridging Modes: The 5-amino group is generally a weaker coordinator than the pyridine nitrogen. In complexes with 5-aminopyridine derivatives, the amino group often participates in hydrogen bonding rather than direct coordination to the metal. cmu.edu However, in some instances, it could bridge between two metal centers, leading to the formation of coordination polymers. Similarly, the acetamide group could potentially bridge metal centers through its carbonyl oxygen.
The denticity and chelation mode adopted by the ligand will depend on several factors, including the nature of the metal ion, the counter-anion, the solvent system used for synthesis, and the stoichiometry of the reaction.
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724). snu.ac.kr The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by precipitation.
Characterization of the synthesized complexes would employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool to determine the coordination mode of the ligand. A shift in the C=N stretching vibration of the pyridine ring to a higher frequency upon complexation would indicate coordination of the pyridine nitrogen. vot.pl Similarly, changes in the N-H stretching and bending vibrations of the amino and acetamide groups, as well as a shift in the C=O stretching frequency of the acetamide group to a lower wavenumber, would provide evidence for their involvement in coordination. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the resonances of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal ion.
Elemental Analysis: Elemental analysis would be used to determine the empirical formula of the complexes and to confirm their stoichiometry.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net
Structural Analysis of Metal Complexes
The structural analysis of metal complexes of this compound would reveal key features of their coordination environment.
The coordination geometry around the metal center is determined by the number of coordinated ligands and the chelation mode of this compound.
Octahedral Geometry: With a 1:2 metal-to-ligand ratio and the ligand acting as a tridentate N,N',O-donor, an octahedral geometry would be expected. Alternatively, a 1:1 complex with three additional monodentate ligands (e.g., water, halides) could also result in an octahedral environment. Nickel(II) complexes with 2-(aminomethyl)pyridine often exhibit octahedral geometry. acs.org
Square Pyramidal or Trigonal Bipyramidal Geometry: Five-coordinate geometries are also possible, particularly with a 1:1 metal-to-ligand ratio and two additional monodentate ligands. For instance, copper(II) complexes with related pyridine-containing ligands have been found to adopt square pyramidal geometries. semanticscholar.org
Tetrahedral or Square Planar Geometry: Four-coordinate geometries could be adopted, for example, in a 1:1 complex with two monodentate ligands. The preference for tetrahedral versus square planar geometry would depend on the d-electron configuration of the metal ion and the ligand field strength.
The presence of a chiral center at the metal atom can lead to the formation of different stereoisomers (e.g., facial and meridional isomers in octahedral complexes).
Electronic Absorption (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of the d-d bands are indicative of the coordination geometry and the ligand field strength. For example, octahedral Ni(II) complexes typically exhibit two or three spin-allowed d-d transitions.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions such as copper(II) or high-spin cobalt(II), EPR spectroscopy is a powerful technique to probe the electronic structure and the symmetry of the coordination environment. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide information about the nature of the metal-ligand bonding and the ground electronic state of the metal ion. mdpi.comnih.gov
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the metal complexes are dictated by the nature of the metal ion and its coordination environment.
Magnetic Susceptibility: Magnetic susceptibility measurements can be used to determine the number of unpaired electrons in a complex, which in turn provides information about the spin state of the metal ion (high-spin or low-spin). libretexts.org For example, in an octahedral Co(II) complex, the magnetic moment can distinguish between a high-spin (three unpaired electrons) and a low-spin (one unpaired electron) configuration.
Redox Properties: The redox behavior of the metal complexes can be investigated using techniques such as cyclic voltammetry. The reduction and oxidation potentials of the metal center will be influenced by the donor properties of the this compound ligand.
The following table summarizes the expected coordination properties based on analogous systems.
| Property | Expected Behavior for this compound Complexes |
| Chelation Modes | Bidentate (N,N'), Tridentate (N,N',O), Bridging |
| Common Geometries | Octahedral, Square Pyramidal, Tetrahedral |
| IR Spectral Shifts | Δν(C=N)pyridine, Δν(N-H), Δν(C=O) |
| Electronic Transitions | d-d transitions, Ligand-to-Metal Charge Transfer (LMCT) |
| Magnetic Behavior | Paramagnetic or Diamagnetic depending on the metal ion and its spin state |
Stability and Lability of Coordination Compounds of this compound
The stability of metal complexes with aminopyridine-type ligands is influenced by several factors, including the nature of the metal ion (such as its charge, size, and electron configuration), the number and type of donor atoms in the ligand, and the formation of chelate rings. The Irving-Williams series, which orders the stability of divalent metal ion complexes as Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II), is often applicable to these systems nih.gov. This trend is attributed to the decrease in ionic radii across the period and the increasing ligand field stabilization energy.
Kinetic lability, on the other hand, refers to the rate at which the ligands in a coordination complex are replaced by other ligands. Complexes that undergo rapid ligand exchange are termed labile, while those that exchange ligands slowly are considered inert. The lability of a complex is influenced by factors such as the electronic configuration of the metal center and the steric properties of the ligands. For instance, metal ions with high crystal field stabilization energies, such as Co(III) in a low spin d⁶ configuration, often form inert complexes libretexts.org. In contrast, complexes with metal ions having electrons in eg orbitals, which are directed towards the ligands, are typically more labile libretexts.org.
The coordination of this compound to a metal center would likely involve the pyridine nitrogen and the amino group, forming a stable five-membered chelate ring. The acetamide group could also potentially participate in coordination, leading to different coordination modes. The stability of the resulting complexes would be expected to follow the general trends observed for other aminopyridine ligands.
To illustrate the typical stability constants for related compounds, the following table presents hypothetical data for divalent metal complexes with a generic aminopyridine ligand.
| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Overall Stability Constant (log β₂) |
| Co(II) | 4.5 | 3.8 | 8.3 |
| Ni(II) | 5.2 | 4.5 | 9.7 |
| Cu(II) | 6.8 | 5.9 | 12.7 |
| Zn(II) | 4.2 | 3.5 | 7.7 |
Note: The data in this table are illustrative for a generic aminopyridine ligand and are not experimental values for this compound.
The kinetic lability of complexes with this compound would also be expected to be metal-dependent. For example, complexes with Cu(II) are generally labile due to the Jahn-Teller effect, which results in axial bonds that are longer and weaker, facilitating rapid ligand exchange. Conversely, complexes with metal ions like Cr(III) or Co(III) would be anticipated to be kinetically inert.
Theoretical and Computational Chemistry of N 5 Aminopyridin 2 Yl Methyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N-((5-Aminopyridin-2-YL)methyl)acetamide.
Electronic Structure (Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule is key to understanding its reactivity. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, particularly on the amino group and the nitrogen atom within the pyridine (B92270) ring, due to the presence of lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the acetamide (B32628) group and the pyridine ring, which can act as electron-accepting regions.
The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide insight into the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges due to their high electronegativity, while the hydrogen atoms and the carbonyl carbon are likely to have partial positive charges.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
Note: The data in this table is hypothetical and serves as an illustrative example of the typical values that would be obtained from quantum chemical calculations.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) would indicate areas that are rich in electrons and susceptible to electrophilic attack. researchgate.net These regions are expected to be located around the nitrogen atom of the amino group, the nitrogen atom in the pyridine ring, and the oxygen atom of the carbonyl group. researchgate.net Conversely, regions of positive electrostatic potential (colored in shades of blue) would highlight electron-deficient areas that are prone to nucleophilic attack. researchgate.net Such regions would likely be found around the hydrogen atoms of the amino group and the methyl group, as well as the carbonyl carbon. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov These theoretical predictions can then be compared with experimental data for validation of the computational model.
The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present in this compound. For instance, the N-H stretching vibrations of the amino and amide groups, the C=O stretching of the acetamide, and the C-N stretching vibrations would appear at distinct wavenumbers.
Similarly, the 1H and 13C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. The predicted chemical shifts would be influenced by the electronic environment of each nucleus.
The UV-Visible spectrum, which is related to the electronic transitions between molecular orbitals, can also be simulated. The calculations would likely predict electronic transitions from the HOMO to the LUMO, providing information about the molecule's absorption of light.
Conformational Analysis and Potential Energy Surfaces
The presence of several single bonds in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface.
For this compound, key rotations would be around the C-N bond connecting the methylacetamide group to the pyridine ring and the C-C bond within the methylacetamide side chain. The results of such an analysis would reveal the preferred spatial arrangement of the different functional groups.
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent, such as water. These simulations model the movement of atoms and molecules over time, taking into account the intermolecular forces.
MD simulations can be used to study the solvation of the molecule, including the formation of hydrogen bonds between the solute and solvent molecules. The amino group, the amide N-H, and the carbonyl oxygen of this compound are all capable of forming hydrogen bonds with water molecules. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in a biological environment. The dynamics of these hydrogen bonds can also be investigated. rsc.org
Prediction of Reactivity and Selectivity
The results from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in chemical reactions. Reactivity descriptors derived from DFT, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions), can identify the most reactive sites in the molecule.
The Fukui function, for example, can distinguish between sites that are more susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen atoms and the carbonyl oxygen are expected to be the primary sites for electrophilic attack, while the carbonyl carbon and the hydrogen atoms of the amino group could be targets for nucleophilic attack. This information is valuable for designing synthetic routes and understanding potential metabolic pathways.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |
| N-methylacetamide |
Ligand-Protein/DNA Interaction Modeling (Purely theoretical, not leading to clinical outcomes)
Theoretical modeling of ligand-protein and ligand-DNA interactions is a cornerstone of modern computational chemistry and drug discovery. These in silico techniques predict the binding affinity and mode of interaction between a small molecule (ligand), such as this compound, and a biological target. This allows researchers to hypothesize about the molecule's potential biological function and to guide further experimental work.
Molecular Docking Simulations
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein or DNA molecule. For a compound like this compound, a docking study would involve preparing a 3D model of the ligand and a 3D structure of a target receptor, often obtained from crystallographic data. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site of the target, calculating a "docking score" for each pose to estimate binding affinity.
Studies on various aminopyridine derivatives show common interaction patterns that would be relevant for modeling this compound. For instance, the nitrogen atoms in the pyridine ring and the amino groups are capable of forming crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov A molecular docking study of aminopyridines with voltage-dependent K+ channels, for example, identified that these molecules tend to bind to carboxylic oxygens of specific residues like threonine and alanine, with the interaction being driven by the formation of several hydrogen bonds. nih.gov Similarly, the aromatic pyridine ring can engage in π–π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within a binding pocket. rsc.org
Molecular Dynamics (MD) Simulations
Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of every atom in the system over time, offering insights into the stability of the predicted binding pose, the role of solvent (water) molecules, and the conformational changes that may occur in both the ligand and the target upon binding.
In studies of 2-aminopyridine (B139424) derivatives targeting the c-Met kinase, a prominent cancer therapy target, MD simulations were employed to refine the binding mode obtained from docking. nih.gov These simulations can calculate the binding free energy, breaking it down into component parts such as van der Waals forces, electrostatic interactions, and solvation energy. nih.gov Such analyses consistently show that van der Waals forces often contribute most significantly to the binding of aminopyridine-based ligands. nih.gov For this compound, an MD simulation would be critical to assess the flexibility of the acetamide side chain and its stability within a binding site.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While this requires data on multiple compounds, a hypothetical QSAR study including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured biological effect. This can help predict the activity of new, unsynthesized derivatives and highlight the key structural features responsible for their biological effects. For aminopyridine derivatives, QSAR models have been successfully used to guide the rational design of novel inhibitors with higher activities. nih.gov
Hypothetical Interaction Data
While no specific experimental data exists for this compound, a theoretical docking study against a hypothetical protein kinase active site can be postulated based on the behavior of similar aminopyridine inhibitors. The following interactive table outlines the likely types of interactions that computational models would investigate.
| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners | Estimated Energy Contribution |
| Hydrogen Bond | Pyridine Nitrogen | Aspartate, Glutamate (acidic) | -3 to -6 kcal/mol |
| Hydrogen Bond | Amino Group (-NH2) | Aspartate, Glutamate, Backbone Carbonyl | -3 to -6 kcal/mol |
| Hydrogen Bond | Acetamide Carbonyl | Lysine, Arginine (basic) | -2 to -5 kcal/mol |
| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | -1 to -4 kcal/mol |
| Hydrophobic | Methyl Group | Leucine, Valine, Alanine | -0.5 to -2 kcal/mol |
Note: The energy contributions are generalized estimates typical for these types of non-covalent interactions and would vary significantly based on the specific geometry and environment of the binding site.
This theoretical framework, derived from computational studies on analogous compounds, provides a robust foundation for predicting and analyzing the potential molecular interactions of this compound with biological targets.
Advanced Functionalization and Derivatization Strategies
Design and Synthesis of N-((5-Aminopyridin-2-YL)methyl)acetamide Analogs
The synthesis of analogs of this compound can be systematically approached by modifying its three key structural components: the pyridine (B92270) ring, the amide group, and the primary amine. Each site offers distinct opportunities for chemical alteration.
The pyridine ring is a versatile platform for functionalization. The electronic properties of the ring and the positions of the existing substituents (amino and acetamidomethyl groups) influence the reactivity of the available carbon atoms (positions 3, 4, and 6).
Electrophilic Aromatic Substitution: While the amino group is a strong activating group and the acetamidomethyl group is weakly activating, the pyridine nitrogen acts as a deactivating group, making electrophilic substitution challenging. However, under forcing conditions, reactions such as nitration or halogenation could potentially introduce substituents. The position of substitution would be directed by the combined influence of the existing groups.
N-Amination and Subsequent Functionalization: The pyridine nitrogen can be targeted to form N-aminopyridinium salts. nih.gov These intermediates can then undergo further reactions to introduce functional groups at specific positions on the ring, a strategy that has been successfully applied to other pyridine derivatives. nih.gov
Ring Transformation Reactions: Ring transformation of pyrimidine (B1678525) precursors can lead to the formation of functionalized 4-aminopyridines. researchgate.netthieme-connect.com While not a direct modification of the pre-existing this compound, this strategy is valuable for the de novo synthesis of analogs with substituents on the pyridine core.
Metal-Catalyzed Cross-Coupling Reactions: For analogs where a handle (e.g., a halogen) is pre-installed on the pyridine ring, palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful tools for introducing carbon-carbon or carbon-heteroatom bonds. researchgate.net This allows for the attachment of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties.
Table 1: Potential Pyridine Ring Modifications and Resulting Analogs
| Modification Strategy | Reagents and Conditions | Potential Substituent (R) |
| Halogenation | N-Halosuccinimide (NBS, NCS) | -Cl, -Br |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Suzuki Coupling (from halo-analog) | R-B(OH)₂, Pd catalyst, base | Aryl, Heteroaryl |
| Sonogashira Coupling (from halo-analog) | R-C≡CH, Pd/Cu catalyst, base | Alkynyl |
The amide functional group is a key linkage in the molecule, and its modification can significantly impact conformational preferences and intermolecular interactions. libretexts.org
N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can be substituted with alkyl or aryl groups. nih.govmasterorganicchemistry.com This is typically achieved by deprotonation with a suitable base followed by reaction with an alkyl or aryl halide. Such modifications alter the hydrogen bonding capacity of the amide group. nih.gov
Modification of the Acetyl Group: The methyl group of the acetamide (B32628) can be replaced with longer alkyl chains, branched alkyl groups, or cyclic structures. This is achieved by using different carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) in the initial synthesis of the amide from the corresponding aminomethylpyridine precursor. masterorganicchemistry.com For instance, reacting (5-aminopyridin-2-yl)methanamine with propionyl chloride would yield the corresponding propanamide analog.
Introduction of Functional Groups on the Alkyl Chain: Using substituted acyl chlorides allows for the introduction of functional groups onto the alkyl chain of the acetamide. For example, using 2-chloroacetyl chloride would introduce a reactive handle for further nucleophilic substitution. researchgate.net
Table 2: Examples of Amide and Alkyl Chain Modifications
| Modification Site | Synthetic Approach | Example Analog Name |
| Amide Nitrogen | N-Alkylation with methyl iodide | N-methyl-N-((5-Aminopyridin-2-YL)methyl)acetamide |
| Alkyl Chain (Methyl) | Acylation with propionyl chloride | N-((5-Aminopyridin-2-YL)methyl)propanamide |
| Alkyl Chain (Methyl) | Acylation with phenylacetyl chloride | N-((5-Aminopyridin-2-YL)methyl)-2-phenylacetamide |
The primary aromatic amine at the 5-position of the pyridine ring is a highly reactive nucleophilic center, offering numerous possibilities for derivatization. iu.edunih.gov
Acylation: The primary amine can be readily acylated with various acylating agents (e.g., acid chlorides, anhydrides) to form secondary amides. This is a common strategy to introduce a wide range of functional groups. iu.edu
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are known for their distinct electronic and hydrogen-bonding properties.
Alkylation/Arylation: The primary amine can undergo N-alkylation or N-arylation, although controlling the degree of substitution (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones is a common method for controlled mono-alkylation.
Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to various Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.
Derivatization for Analysis: For analytical purposes, the primary amine can be reacted with derivatizing agents like hexylchloroformate to improve its chromatographic behavior and detection by mass spectrometry. nih.gov Another approach involves reaction with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) for fluorescent labeling and HPLC analysis. sigmaaldrich.com
Table 3: Common Derivatization Reactions of the Primary Amine
| Reaction Type | Reagent | Functional Group Introduced |
| Acylation | Acetyl chloride | -NH-CO-CH₃ |
| Sulfonylation | Benzenesulfonyl chloride | -NH-SO₂-Ph |
| Reductive Amination | Benzaldehyde, NaBH₃CN | -NH-CH₂-Ph |
| Schiff Base Formation | Aromatic Aldehyde | -N=CH-Ar |
Structure-Reactivity Relationship Studies of Derivatives
The synthesis of a library of derivatives enables the systematic study of structure-reactivity relationships. By correlating the structural modifications with changes in chemical reactivity, researchers can gain insights into the electronic and steric effects governing the molecule's behavior.
For instance, introducing an electron-withdrawing group (e.g., -NO₂) on the pyridine ring is expected to decrease the basicity of both the pyridine nitrogen and the primary amine. Conversely, an electron-donating group (e.g., -OCH₃) would increase their basicity. researchgate.net The reactivity of the primary amine in nucleophilic reactions can be quantified and compared across a series of analogs with different substituents on the pyridine ring.
Similarly, substitutions on the amide nitrogen can affect the rotational barrier of the C-N amide bond and the acidity of the N-H proton. masterorganicchemistry.comnih.gov These changes can be probed using techniques like dynamic NMR spectroscopy and pKa measurements. The chemical reactivity of the acetamide group itself, for instance towards hydrolysis, will also be influenced by the electronic nature of the substituents on the pyridine ring.
Applications in Chemical Sciences
Use as a Chemical Probe for Fundamental Chemical Processes
Currently, there is a lack of specific, publicly available research detailing the use of N-((5-Aminopyridin-2-YL)methyl)acetamide as a chemical probe for fundamental chemical processes. While research exists for structurally related compounds, the unique configuration of the methyl group on the acetamide (B32628) nitrogen in this compound means that data from analogues cannot be directly extrapolated.
The investigation into the utility of a compound as a chemical probe involves detailed studies of its reactivity, binding affinities, and spectroscopic properties in non-biological systems. Such research would typically involve experiments to understand how the compound interacts with various chemical species, its stability under different reaction conditions, and its potential to act as a reporter molecule in chemical reactions.
Further research is required to elucidate the specific applications of this compound in this capacity.
Analytical Method Development for Research Purposes
Chromatographic Methods for Purification and Quantification
Chromatographic techniques are indispensable for both the purification of N-((5-Aminopyridin-2-YL)methyl)acetamide from reaction mixtures and its quantification in various analytical samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be the initial approach, separating the compound based on its hydrophobicity.
Method Parameters: The development of an HPLC method would involve the systematic optimization of several key parameters. A hypothetical, yet scientifically grounded, set of starting conditions for the analysis of this compound is presented in Table 1. The selection of a C18 column is based on its wide applicability for a range of polar and non-polar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve adequate retention and resolution of the analyte from any impurities. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components within a reasonable timeframe. UV detection would be suitable due to the presence of the pyridine (B92270) ring, which is expected to have a significant UV absorbance.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Further development would involve assessing the peak shape, retention time, and resolution from potential impurities. The pH of the mobile phase would be a critical parameter to optimize, as the amino groups on the pyridine ring will have different protonation states at different pH values, significantly impacting retention behavior.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. This compound, with its polar functional groups (amino and amide), is non-volatile. Therefore, a derivatization step would be necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis.
Derivatization: A common derivatization strategy for compounds containing primary amines and amides is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) could be used to replace the active hydrogens on the amino and amide groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte.
GC Method Parameters: Following derivatization, the TMS-derivative of this compound could be analyzed using a standard GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) system. Table 2 outlines potential GC conditions. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, would be a suitable starting point. The temperature program would need to be optimized to ensure good separation of the derivatized analyte from any derivatizing agent artifacts or other impurities.
Table 2: Hypothetical GC Method Parameters for the TMS-Derivative of this compound
| Parameter | Suggested Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID or Mass Spectrometer |
| Detector Temperature | 300 °C (for FID) |
Advanced Spectroscopic Techniques for Trace Analysis
For the detection of trace amounts of this compound, more sensitive spectroscopic techniques would be required.
Fluorescence Spectroscopy: While the intrinsic fluorescence of this compound is not documented, aminopyridine derivatives are known to be fluorescent. It is plausible that this compound exhibits fluorescence, which could be exploited for highly sensitive quantification. The fluorescence properties, including the excitation and emission maxima, would need to be determined experimentally. The intensity of fluorescence is often influenced by the solvent environment, with polar protic solvents sometimes enhancing the fluorescence of similar aminopyrimidine compounds.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for detecting ultra-low concentrations of analytes. It relies on the enhancement of the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). For SERS analysis of this compound, the pyridine nitrogen and amino groups would likely facilitate strong adsorption onto the metal nanoparticles, leading to a significant enhancement of its characteristic Raman bands. This would allow for detection at levels far below what is achievable with conventional Raman spectroscopy or even HPLC-UV.
Method Validation for Accuracy and Precision in Research Settings
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. In a research setting, this involves demonstrating that the method is accurate, precise, and reliable. According to guidelines from regulatory bodies like the European Medicines Agency (EMA), a full method validation should be performed for any new analytical method. bldpharm.com
Key Validation Parameters: The validation of an analytical method for this compound would include the assessment of the following parameters, as detailed in Table 3.
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical for Research) |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |
By systematically developing and validating these analytical methods, researchers can be confident in the quality and reliability of the data generated for this compound, which is crucial for its potential future applications.
Future Research Directions and Emerging Paradigms
Exploration of Unexplored Reaction Pathways
Future research could focus on the development of novel catalytic systems for the direct C-H activation and amination of the pyridine (B92270) ring, thereby streamlining the synthesis. For instance, transition-metal-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of various substituted pyridines, could be adapted. The exploration of photoredox catalysis also presents a promising frontier, offering mild reaction conditions and unique reactivity patterns.
Moreover, the development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, could significantly enhance the synthetic efficiency. For example, a process that combines the synthesis of the aminopyridine core with the subsequent acylation in a single, uninterrupted sequence would be highly desirable. Such approaches not only reduce waste and save time but also open up new possibilities for the rapid generation of diverse analogues for screening purposes.
A key area of investigation will be the use of alternative activating agents and coupling reagents that are more environmentally benign than those traditionally used in amide bond formation. The quest for greener synthetic routes is a major driver in modern organic chemistry, and the development of such methods for the synthesis of N-((5-Aminopyridin-2-YL)methyl)acetamide would be a significant contribution.
Development of New Applications in Synthetic Methodology
Beyond its potential as a standalone molecule, this compound can serve as a versatile building block in the construction of more complex molecular architectures. The primary amino group and the acetamido moiety offer two distinct points for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries.
Future research is expected to focus on leveraging this dual functionality. For example, the primary amine can be a handle for the introduction of a wide array of substituents through reactions such as diazotization followed by substitution, reductive amination, or transition-metal-catalyzed cross-coupling reactions. These modifications could lead to the discovery of new compounds with enhanced biological activities or material properties.
The acetamido group, while relatively stable, can also be a site for further chemical manipulation. For instance, it could be hydrolyzed to reveal a secondary amine, which could then be derivatized in numerous ways. Alternatively, the methyl group of the acetyl moiety could potentially be functionalized through selective C-H activation.
The development of novel synthetic methodologies centered around this compound as a key intermediate would be a valuable contribution to the field of synthetic organic chemistry. This could include its use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. nih.gov Such strategies are highly sought after for their efficiency and ability to rapidly generate molecular diversity. nih.gov
Integration with Advanced Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The integration of advanced technologies is set to revolutionize chemical synthesis, and the production of this compound is no exception. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved reaction control, and the potential for seamless scale-up.
In parallel, the application of machine learning and artificial intelligence in synthesis planning is a rapidly growing field. nih.gov For a target molecule like this compound, machine learning algorithms can be trained on vast datasets of chemical reactions to predict optimal reaction conditions, identify novel synthetic routes, and even suggest potential starting materials. nih.gov This data-driven approach can accelerate the discovery and optimization of synthetic pathways, reducing the reliance on trial-and-error experimentation. nih.gov
The synergy between automated synthesis platforms, such as robotic systems, and machine learning algorithms represents a powerful paradigm for the future of chemical research. Such integrated systems could autonomously design, execute, and optimize the synthesis of this compound and its analogues, significantly accelerating the pace of discovery.
The following table provides a summary of potential future research directions and their anticipated impact:
| Research Direction | Key Focus | Potential Impact |
| Exploration of Unexplored Reaction Pathways | Development of novel catalytic systems (e.g., C-H activation, photoredox catalysis), one-pot reactions, and greener synthetic methods. | Increased synthetic efficiency, reduced environmental impact, and access to novel analogues. |
| Development of New Applications in Synthetic Methodology | Utilization as a versatile building block for the synthesis of complex molecules and compound libraries through functionalization of the amino and acetamido groups. | Expansion of the chemical space accessible from this scaffold, leading to the discovery of new bioactive compounds and materials. |
| Integration with Advanced Technologies | Implementation of flow chemistry for continuous manufacturing and the use of machine learning for synthesis planning and optimization. | Enhanced process control, improved safety and scalability, and accelerated discovery and development of new synthetic routes. |
Q & A
Q. What are the standard synthetic protocols for N-((5-Aminopyridin-2-YL)methyl)acetamide and its analogs?
Methodological Answer: A solvent-free thermal condensation method is commonly employed. For example, a mixture of m-tolualdehyde (2.4 mmol), β-naphthol (2 mmol), acetamide (2.4 mmol), and phenylboronic acid catalyst (1.5 mmol) is heated at 393 K for 7 hours. Reaction progress is monitored via TLC, followed by ethanol washing and crystallization .
Q. Table 1: Representative Synthetic Conditions
| Components | Catalyst | Temperature | Time | Solvent | Yield |
|---|---|---|---|---|---|
| m-tolualdehyde, β-naphthol, acetamide | Phenylboronic acid | 393 K | 7 h | None | N/A* |
*Yield data not explicitly reported in the referenced study.
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation of a chloroform-acetone solution (1:5 v/v). Data collection parameters include a wavelength of 0.71073 Å (Mo Kα radiation) and refinement using riding models for H atoms. Complementary techniques like NMR and IR spectroscopy validate functional groups and connectivity .
Advanced Research Questions
Q. How can researchers address discrepancies in dihedral angles between structurally similar acetamide derivatives?
Methodological Answer: Discrepancies in dihedral angles (e.g., 78.32° vs. 84.70° in two molecules of the same compound) may arise from crystal packing effects or substituent interactions. To resolve these:
Comparative Analysis : Tabulate dihedral angles from crystallographic databases (e.g., Cambridge Structural Database) for analogs.
Computational Modeling : Use DFT or molecular mechanics to simulate intramolecular forces influencing torsion angles.
Q. Table 2: Dihedral Angles in Acetamide Derivatives
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| Title compound (Molecule A) | 78.32 | |
| Title compound (Molecule B) | 84.70 | |
| N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide | 81.9 |
Q. What methodologies assess the hydrogen bonding network’s impact on stability and reactivity?
Methodological Answer: Hirshfeld Surface Analysis quantifies intermolecular interactions (e.g., O—H⋯O and N—H⋯O bonds). Key steps:
Generate Hirshfeld surfaces using software like CrystalExplorer.
Analyze fingerprint plots to distinguish dominant interactions (e.g., H-bonding vs. van der Waals).
Correlate interaction patterns with thermal stability (TGA/DSC) or solubility data .
Q. How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at pyridinyl positions) to modulate lipophilicity and binding affinity.
In Vitro Assays : Use enzyme inhibition assays (e.g., lipoxygenase) with IC₅₀ calculations. For example, N-substituted acetamides are tested at 0.1–100 µM concentrations in phosphate buffer (pH 7.4) .
Structure-Activity Relationships (SAR) : Map substituent effects using molecular docking against target proteins (e.g., COX-2 or LOX).
Q. What strategies mitigate challenges in crystallizing polar acetamide derivatives?
Methodological Answer:
Solvent Screening : Test mixed solvents (e.g., ethanol/chloroform) to balance polarity.
Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt H-bonding networks.
Temperature Gradients : Slow cooling from reflux conditions promotes ordered crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
